BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Spectroscopic Data of Butyl
Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butyl cyclopropanesulfonate

Cat. No.: B028796

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data
for Butyl cyclopropanesulfonate (CAS No. 83635-12-5). Due to the limited availability of
experimental spectra in public databases, this document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of
its chemical structure and known spectroscopic values for its constituent functional groups.
This guide also outlines standard experimental protocols for obtaining such data and is
intended to serve as a valuable resource for researchers working with or synthesizing this
compound.

Introduction

Butyl cyclopropanesulfonate is an organic compound with the chemical formula C7H1403S. It
features a cyclopropyl ring attached to a sulfonyl group, which is in turn ester-linked to a butyl
chain. This structure suggests its potential utility as a reactive intermediate in organic
synthesis, particularly in reactions where the cyclopropanesulfonyl group can act as a leaving
group or the butyl chain can be modified. Accurate spectroscopic characterization is crucial for
confirming the identity and purity of this compound in any research or development setting.
This guide provides an in-depth prediction of its spectroscopic signature.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for Butyl
cyclopropanesulfonate. These predictions are derived from established chemical shift and
absorption frequency ranges for the cyclopropyl, n-butyl, and sulfonate ester functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

) Predicted
Predicted . .
. . Predicted Coupling )
Protons Chemical Shift Lo Integration
Multiplicity Constant (J,
(3, ppm)
Hz)
H-a 0.94 Triplet (t) 7.4 3H
H-b 1.45 Sextet 7.5 2H
H-c 1.75 Quintet 7.6 2H
H-d 4.20 Triplet (1) 6.6 2H
H-e 2.50 Multiplet (m) - 1H
H-f 1.05 Multiplet (m) - 2H
H-g 0.95 Multiplet (m) - 2H

Structure for *H NMR Assignments:

Predicted 13C NMR Data (Solvent: CDCIs, Reference: CDCls at 77.16 ppm)
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Carbon Predicted Chemical Shift (8, ppm)
C-1 13.6
C-2 18.8
C-3 31.2
C-14 70.0
C-5 33.0
C-6, C-7 7.5
Structure for 33C NMR Assignments:
2.2. Infrared (IR) Spectroscopy
Predicted Absorption ] ) ]
Range (cm-?) Vibration Type Functional Group
3080 - 3000 C-H Stretch Cyclopropyl
2960 - 2850 C-H Stretch Butyl (alkyl)
1370 - 1350 Asymmetric S=0 Stretch Sulfonate
1180 - 1160 Symmetric S=O Stretch Sulfonate
1000 - 950 S-O-C Stretch Sulfonate Ester
1465 C-H Bend Butyl (alkyl)

2.3. Mass Spectrometry (MS)
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miz Predicted Identity Notes
Molecular ion (low abundance
178 [M]*
expected)
123 [M - CaHo]* Loss of the butyl radical
122 [M - CaH10]* Loss of butane
105 [C3HsSO2]* Cyclopropanesulfonyl cation
Butyl cation (base peak
57 [CaHo]* .
potential)
Cyclopropyl cation or allyl
41 [CsHs]* yelopropy Y

cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid
sample such as Butyl cyclopropanesulfonate.

3.1. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Butyl cyclopropanesulfonate in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. Transfer the solution to a 5 mm NMR tube.

e Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

e 'H NMR Acquisition:

o

Set the spectral width to cover a range of -1 to 10 ppm.

o

Use a 30-degree pulse width.

[¢]

Set the relaxation delay to 1.0 seconds.

o

Acquire 16 scans.
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o Process the data with an exponential line broadening of 0.3 Hz.

e 13C NMR Acquisition:

[e]

Set the spectral width to cover a range of 0 to 220 ppm.

o

Use a proton-decoupled pulse sequence.

[¢]

Set the relaxation delay to 2.0 seconds.

[¢]

Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

[e]

Process the data with an exponential line broadening of 1.0 Hz.
3.2. IR Spectroscopy

o Sample Preparation: Place a small drop of neat Butyl cyclopropanesulfonate between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

[e]

Record a background spectrum of the clean salt plates.

o

Mount the prepared sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

[¢]

Co-add 16 scans to improve the signal-to-noise ratio.

[e]

The final spectrum should be presented in terms of transmittance or absorbance.
3.3. Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Butyl cyclopropanesulfonate
(approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
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e Instrumentation: Use a mass spectrometer with an Electron lonization (EI) source, coupled
to a Gas Chromatograph (GC) for sample introduction.

e GC-MS Acquisition:

Inject a small volume (e.g., 1 pL) of the prepared solution into the GC.

o

[¢]

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to

elute the compound.

[¢]

The mass spectrometer should be set to scan a mass range of m/z 35 to 300.

[¢]

The EI source should be operated at a standard ionization energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Butyl Cyclopropanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b028796#spectroscopic-data-of-butyl-
cyclopropanesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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